molecular formula C12H18BrN B12965313 1-(3-Bromo-4-methylphenyl)pentan-1-amine

1-(3-Bromo-4-methylphenyl)pentan-1-amine

Katalognummer: B12965313
Molekulargewicht: 256.18 g/mol
InChI-Schlüssel: AKNDMEXHQLZVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylpentanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylphenyl)pentan-1-amine typically involves the bromination of 4-methylphenylpentan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-4-methylphenyl)pentan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent phenylpentanamine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield various substituted phenylpentanamines.
  • Oxidation reactions produce imines or nitriles.
  • Reduction reactions result in the formation of phenylpentanamine.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-methylphenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Bromo-3-methylphenyl)pentan-1-amine: Similar structure but with different substitution pattern.

    1-(3-Bromo-4-methylphenyl)butan-1-amine: Shorter carbon chain.

    1-(3-Bromo-4-methylphenyl)hexan-1-amine: Longer carbon chain.

Uniqueness: 1-(3-Bromo-4-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and methyl groups affects the compound’s reactivity and interaction with molecular targets, making it valuable for targeted research applications.

Eigenschaften

Molekularformel

C12H18BrN

Molekulargewicht

256.18 g/mol

IUPAC-Name

1-(3-bromo-4-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H18BrN/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8,12H,3-5,14H2,1-2H3

InChI-Schlüssel

AKNDMEXHQLZVNN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC(=C(C=C1)C)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.